molecular formula C25H18ClF2N5O2 B2916232 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide CAS No. 902923-39-1

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide

Numéro de catalogue: B2916232
Numéro CAS: 902923-39-1
Poids moléculaire: 493.9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure features a 4-chlorophenylmethyl group at the 4-position of the triazoloquinazoline scaffold and a propanamide linker terminating in a 3,4-difluorophenyl moiety.

Propriétés

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N5O2/c26-16-7-5-15(6-8-16)14-32-24(35)18-3-1-2-4-21(18)33-22(30-31-25(32)33)11-12-23(34)29-17-9-10-19(27)20(28)13-17/h1-10,13H,11-12,14H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMXAAJLOPUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NC4=CC(=C(C=C4)F)F)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazoloquinazoline intermediate.

    Introduction of Difluorophenyl Group: The difluorophenyl group is introduced through a similar nucleophilic substitution reaction, using a difluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer, infections, and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Intercalating DNA: Intercalating into DNA strands, thereby disrupting DNA replication and transcription.

    Modulating Receptors: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazoloquinazoline derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound: 3-{4-[(4-Chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide Triazolo[4,3-a]quinazolin-5-one 4-(4-chlorophenyl)methyl; N-(3,4-difluorophenyl)propanamide Not explicitly provided Dual halogenation (Cl, F); potential enhanced metabolic stability and target binding.
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Triazolo[4,3-a]quinazolin-5-one 2-chlorobenzyl; piperazinyl-methoxyphenyl-oxopropyl Not explicitly provided Chlorophenyl and methoxyphenyl groups; piperazine moiety may improve solubility or receptor interaction.
3-(4-(3-Isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide Triazolo[4,3-a]quinazolin-5-one 3-isopropoxypropyl; N-(1-phenylethyl)propanamide 461.6 Alkoxy chain and phenylalkylamide; higher molecular weight with potential extended half-life.

Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The target compound’s 4-chlorophenyl and 3,4-difluorophenyl groups likely increase lipophilicity compared to the methoxyphenyl () and isopropoxypropyl () substituents. Halogenated aromatics are known to enhance membrane permeability and target binding in kinase inhibitors .

Metabolic Stability: Fluorine atoms in the target compound’s difluorophenyl group may reduce oxidative metabolism, extending its half-life compared to non-halogenated analogs .

Structural Clustering and Bioactivity :

  • highlights that compounds with similar halogenated substituents cluster in bioactivity profiles, suggesting shared modes of action (e.g., kinase or protease inhibition) . The target compound’s dual halogenation may align with such trends.

Synthetic Pathways :

  • Analogous compounds (e.g., and ) are synthesized via heterocyclization and nucleophilic substitution, suggesting the target compound could be prepared through similar routes involving triazole-quinazoline core formation followed by side-chain functionalization .

Activité Biologique

The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H19ClN2O5
  • Molecular Weight : 450.87 g/mol
  • CAS Number : 902923-67-5

The compound features a triazoloquinazoline core, which is known for diverse pharmacological properties. The incorporation of a chlorobenzyl group may enhance its biological interactions.

Anticancer Activity

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to the target molecule can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of specific enzymes such as thymidylate synthase and cyclooxygenase (COX) .

Antihistamine Activity

In vivo studies have shown that related compounds provide protection against histamine-induced bronchospasm in guinea pigs. For instance, a compound structurally similar to the target exhibited up to 72.71% protection against bronchospasm, indicating potential use as an antihistamine agent .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for various enzymes:

  • Cyclooxygenase (COX) : Moderate inhibition observed in related studies.
  • Cholinesterases : Some derivatives have shown promising inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective enzyme inhibition .

Synthesis Methods

The synthesis of the compound generally involves multi-step reactions starting from readily available precursors. The formation of the triazoloquinazoline ring is typically achieved through cyclization reactions involving hydrazine derivatives and carbon donors.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study Evaluated the cytotoxicity of triazoloquinazoline derivatives against MCF-7 and A549 cell lines using MTT assay; demonstrated significant antiproliferative effects .
Histamine Protection Study Tested on guinea pigs for H1-antihistamine activity; showed a protective effect against induced bronchospasm with a notable percentage of protection .
Enzyme Inhibition Assay Assessed for AChE and BChE inhibition; certain derivatives exhibited IC50 values indicating moderate to strong inhibitory activity .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how can intermediates be characterized?

Methodological Answer:
The compound can be synthesized via multi-step procedures involving cyclization and condensation. For example:

  • Step 1: React a substituted quinazolinone precursor with 4-chlorobenzyl chloride to introduce the triazole-quinazoline core .
  • Step 2: Couple the intermediate with N-(3,4-difluorophenyl)propanamide using a nucleophilic substitution or amide-bond formation reagent (e.g., EDC/HOBt).
    Intermediates should be characterized via IR spectroscopy (to confirm functional groups like carbonyls) and HPLC-MS (to verify molecular weight and purity) .

Advanced: How can researchers optimize reaction yields when steric hindrance impedes the coupling of the triazoloquinazoline core with the propanamide moiety?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Catalysis: Employ Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) for efficient C–N bond formation .
  • Temperature Control: Gradual heating (e.g., 60–80°C) reduces side reactions while promoting coupling efficiency .
  • Computational Modeling: Apply quantum chemical calculations (e.g., DFT) to predict steric clashes and optimize substituent orientation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolves stereochemistry and confirms the triazoloquinazoline scaffold .
  • NMR Spectroscopy: 1H/13C NMR identifies aromatic protons (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) and difluorophenyl groups (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates the molecular formula (e.g., C26H18ClF2N5O2) .

Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects Analysis: Investigate restricted rotation of the 4-chlorobenzyl group using variable-temperature NMR to identify conformational isomers .
  • Comparative Spectroscopy: Cross-reference with structurally similar compounds (e.g., triazolo[4,3-a]pyrimidinones) to assign ambiguous peaks .
  • Density Functional Theory (DFT): Simulate NMR spectra to predict chemical shifts and coupling constants .

Basic: What methodologies are recommended for evaluating the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Solubility Testing: Use buffered solutions (pH 1–9) with UV-Vis spectroscopy to measure solubility. Chloroform/methanol mixtures (as in ) may mimic lipid membrane interactions .
  • Accelerated Stability Studies: Conduct stress testing (40°C/75% RH) and monitor degradation via HPLC. For pH stability, use phosphate/citrate buffers .

Advanced: How should contradictory bioactivity data (e.g., inconsistent enzyme inhibition results) be resolved?

Methodological Answer:

  • Assay Replication: Repeat experiments under standardized conditions (e.g., ATP concentration for kinase assays) to rule out variability .
  • Off-Target Screening: Use proteome-wide profiling (e.g., kinome scans) to identify non-specific interactions .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor binding to assess conformational changes affecting activity .

Computational: Can AI-driven platforms like COMSOL Multiphysics predict the compound’s reactivity or optimize synthetic pathways?

Methodological Answer:

  • Reaction Pathway Prediction: AI algorithms trained on triazoloquinazoline analogs can propose viable intermediates and catalysts .
  • Process Simulation: COMSOL models can optimize heat/mass transfer in large-scale synthesis, reducing byproducts .
  • Retrosynthetic Analysis: Tools like ICSynth () decompose the target molecule into purchasable precursors, streamlining route design .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., reaction time, stoichiometry) affecting yield .
  • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
  • Crystallization Control: Seed crystals or adjust cooling rates to ensure consistent polymorph formation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.